3-(Trimethylsilyl)pyridin-2-ol

Organosilicon Chemistry Cross-Coupling Synthetic Methodology

3-(Trimethylsilyl)pyridin-2-ol (CAS 17379-48-5), a nitrogen-containing heterocyclic organosilicon compound with the molecular formula C8H13NOSi and a molecular weight of 167.28 g/mol , serves as a strategic synthetic intermediate in advanced organic synthesis and medicinal chemistry programs. Characterized by the presence of both a hydroxyl group and a trimethylsilyl (TMS) group on the pyridine ring , this compound exhibits predicted physicochemical properties including a boiling point of 247.6±40.0 °C at 760 mmHg, a density of 1.0±0.1 g/cm³, and a calculated ACD/LogP of 0.69 , which collectively inform its handling and storage requirements.

Molecular Formula C8H13NOSi
Molecular Weight 167.283
CAS No. 17379-48-5
Cat. No. B2575230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trimethylsilyl)pyridin-2-ol
CAS17379-48-5
Molecular FormulaC8H13NOSi
Molecular Weight167.283
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=CNC1=O
InChIInChI=1S/C8H13NOSi/c1-11(2,3)7-5-4-6-9-8(7)10/h4-6H,1-3H3,(H,9,10)
InChIKeyCVDXZLSEGNNOIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trimethylsilyl)pyridin-2-ol (CAS 17379-48-5): Sourcing Guide and Core Specifications


3-(Trimethylsilyl)pyridin-2-ol (CAS 17379-48-5), a nitrogen-containing heterocyclic organosilicon compound with the molecular formula C8H13NOSi and a molecular weight of 167.28 g/mol , serves as a strategic synthetic intermediate in advanced organic synthesis and medicinal chemistry programs. Characterized by the presence of both a hydroxyl group and a trimethylsilyl (TMS) group on the pyridine ring , this compound exhibits predicted physicochemical properties including a boiling point of 247.6±40.0 °C at 760 mmHg, a density of 1.0±0.1 g/cm³, and a calculated ACD/LogP of 0.69 , which collectively inform its handling and storage requirements [1].

3-(Trimethylsilyl)pyridin-2-ol: Why In-Class Compounds Cannot Be Interchanged


The selection of 3-(Trimethylsilyl)pyridin-2-ol over its close structural analogs is driven by fundamental differences in reactivity that directly impact synthetic route feasibility. The regiochemistry of the trimethylsilyl group is not a trivial detail; it dictates the compound's behavior in key transformations. For example, while 2-(trimethylsilyl)pyridines readily participate in Hiyama-type cross-coupling reactions, the regioisomeric 3-silylpyridines are unreactive under identical conditions [1]. Furthermore, the mechanism of carbodesilylation with electrophiles like benzaldehyde proceeds via a distinct ylide pathway for 2-substituted analogs, whereas 3- and 4-substituted derivatives require a base catalyst and react via pyridyl anions [2]. These divergent reactivities underscore that generic substitution among silylpyridine isomers is not scientifically valid, as the chosen regioisomer fundamentally determines the accessible synthetic pathways and, consequently, the viability of a given project.

3-(Trimethylsilyl)pyridin-2-ol: Quantitative Differentiation Evidence for Procurement Decisions


Reactivity in Palladium-Catalyzed Cross-Coupling: Divergent Behavior of Regioisomers

In Hiyama-type cross-coupling reactions with aryl iodides, 2-(trimethylsilyl)pyridines can be activated with tetrabutylammonium fluoride and heat to yield the corresponding 2-arylpyridines, albeit with some dimerization to 2,2′-bipyridines. In stark contrast, regioisomeric 3-silylpyridines, including 3-(Trimethylsilyl)pyridin-2-ol, do not undergo this reaction under the same conditions [1]. This provides a clear point of selectivity: the 3-silyl group is inert in this common transformation, making it an ideal protecting group when other reactive handles are present.

Organosilicon Chemistry Cross-Coupling Synthetic Methodology

Mechanistic Divergence in Electrophilic Carbodesilylation Reactions

The reaction of silylpyridines with benzaldehyde proceeds via two different mechanisms depending on the position of the silyl group. 2-(Trimethylsilyl)pyridines undergo an uncatalyzed carbodesilylation via a proposed ylide mechanism. Conversely, 3- and 4-(trimethylsilyl)pyridines are unreactive towards benzaldehyde under these conditions and require a base catalyst to react, proceeding instead via the formation of a pyridyl anion [1].

Reaction Mechanism Regioselectivity Synthetic Methodology

Biological Activity Profile: Engagement with Epigenetic Targets

In vitro profiling reveals that 3-(Trimethylsilyl)pyridin-2-ol interacts with several epigenetic regulatory enzymes. It inhibits human SIRT2 deacetylase activity with an IC50 of 2,260 nM, while showing over 24-fold selectivity against the related SIRT1 isoform (IC50 = 93 nM) [1]. It also exhibits binding affinity for the PRMT3 methyltransferase domain with an EC50 of 1,300 nM [2] and inhibits the DNMT3A catalytic domain with a Ki of 5,030 nM [3]. This multi-target profile, with differential selectivity, distinguishes it from analogs that may lack this specific polypharmacology.

Epigenetics Medicinal Chemistry Chemical Biology

Physicochemical Property Differentiation: Lipophilicity and Handling

The introduction of a trimethylsilyl group significantly alters the physicochemical profile compared to the parent 2-hydroxypyridine. 3-(Trimethylsilyl)pyridin-2-ol has a predicted ACD/LogP value of 0.69, whereas the des-silyl analog, 2-hydroxypyridine, has a known LogP of -0.62 . This represents an increase in lipophilicity by over 1.3 log units.

Physicochemical Properties Drug Design Formulation

3-(Trimethylsilyl)pyridin-2-ol: High-Value Application Scenarios for Procurement


Multistep Synthesis of Complex Heterocycles Requiring an Inert N-Protecting Group

In the total synthesis of complex molecules containing a pyridine core, the 3-trimethylsilyl group on 3-(Trimethylsilyl)pyridin-2-ol serves as an ideal protecting group. Its demonstrated inertness in Hiyama cross-coupling conditions [1] allows chemists to perform palladium-catalyzed transformations on other parts of the molecule without risk of silyl group activation or cleavage. This contrasts sharply with the reactive 2-silyl isomer, which would undergo competing reactions. The target compound enables cleaner reaction profiles and higher yields in multistep sequences, justifying its selection for advanced organic synthesis projects.

Development of Selective Chemical Probes for Epigenetic Enzymes

For medicinal chemistry campaigns focused on targeting the epigenome, 3-(Trimethylsilyl)pyridin-2-ol is a compelling starting point or fragment. Its established biochemical profile includes inhibition of SIRT2 with an IC50 of 2.26 µM and 24-fold selectivity over the closely related SIRT1 isoform [2]. This quantifiable selectivity window provides a solid foundation for structure-activity relationship (SAR) studies aimed at developing more potent and selective SIRT2 inhibitors. Procurement of this specific silylated pyridinol enables researchers to bypass initial screening efforts and focus on optimizing a validated, multi-target chemotype.

Synthesis of Specialty Agrochemicals and Functional Materials

The unique combination of a nucleophilic hydroxyl group and a lipophilic, oxidatively stable trimethylsilyl group (ΔLogP of +1.31 over 2-hydroxypyridine ) makes 3-(Trimethylsilyl)pyridin-2-ol a valuable intermediate in industrial chemistry. It is employed in the production of agrochemicals and specialty chemicals where its modified physicochemical properties can enhance bioavailability or material performance . Furthermore, its reactivity profile, as established in carbodesilylation studies [3], can be harnessed to install other functional groups via base-catalyzed reactions, expanding its utility as a versatile building block.

Technical Documentation Hub

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